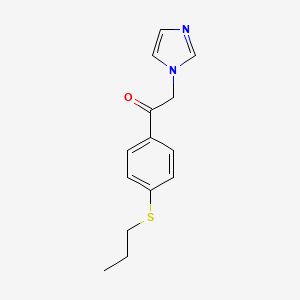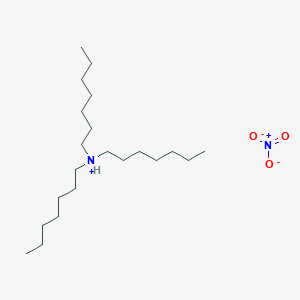
n-(5-Chloropentanoyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloropentanoyl)leucine is a chemical compound that combines the structural elements of 5-chloropentanoyl chloride and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropentanoyl)leucine typically involves the reaction of 5-chloropentanoyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve leucine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 5-chloropentanoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloropentanoyl)leucine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 5-chloropentanoic acid and leucine.
Substitution: The chlorine atom in the 5-chloropentanoyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base or catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Hydrolysis: 5-chloropentanoic acid and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N-(5-Chloropentanoyl)leucine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-Chloropentanoyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropentanoyl chloride: A precursor used in the synthesis of N-(5-Chloropentanoyl)leucine.
Leucine: An essential amino acid that is a component of this compound.
N-Acetyl-leucine: A modified form of leucine with different pharmacological properties.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
5464-41-5 |
|---|---|
Fórmula molecular |
C11H20ClNO3 |
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
2-(5-chloropentanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20ClNO3/c1-8(2)7-9(11(15)16)13-10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
KLRYJQNMJWGJLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


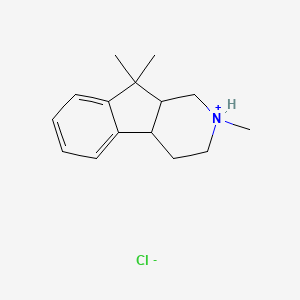
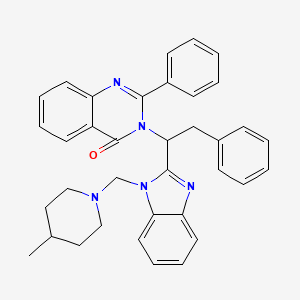
![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
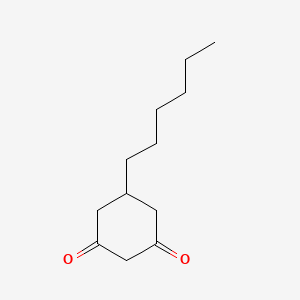
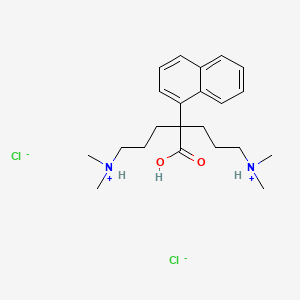
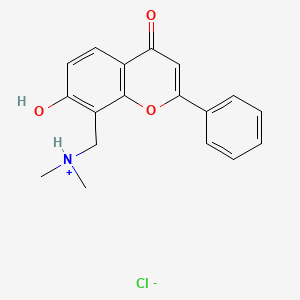
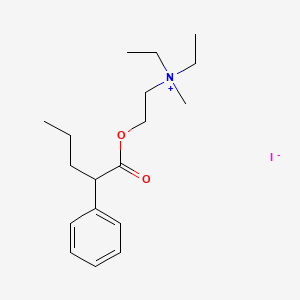
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
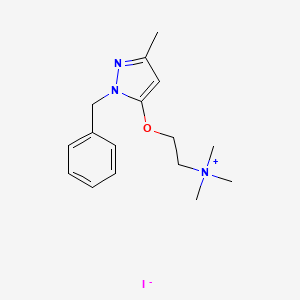
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
